molecular formula C19H23N3O4 B12751832 alpha-((3-Nitrophenoxy)methyl)-4-phenyl-1-piperazineethanol CAS No. 64511-40-6

alpha-((3-Nitrophenoxy)methyl)-4-phenyl-1-piperazineethanol

Cat. No.: B12751832
CAS No.: 64511-40-6
M. Wt: 357.4 g/mol
InChI Key: XNAQTAYNWLIRJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    Reagents: Phenyl halide, ethanol

    Conditions: Catalytic amount of a base, such as triethylamine

    Reaction: Final coupling to form alpha-((3-Nitrophenoxy)methyl)-4-phenyl-1-piperazineethanol

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-((3-Nitrophenoxy)methyl)-4-phenyl-1-piperazineethanol typically involves multiple steps One common route starts with the preparation of the 3-nitrophenoxy intermediate, which is then reacted with a piperazine derivative

  • Step 1: Preparation of 3-Nitrophenoxy Intermediate

      Reagents: 3-nitrophenol, alkyl halide

      Conditions: Basic medium, typically using sodium hydroxide or potassium carbonate

      Reaction: Nucleophilic substitution to form the 3-nitrophenoxy compound

  • Step 2: Reaction with Piperazine Derivative

      Reagents: 3-nitrophenoxy compound, piperazine

      Conditions: Solvent such as ethanol or methanol, reflux conditions

      Reaction: Formation of the piperazine ring

Chemical Reactions Analysis

Types of Reactions

Alpha-((3-Nitrophenoxy)methyl)-4-phenyl-1-piperazineethanol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The phenyl group can be hydrogenated to form a cyclohexyl derivative.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic medium

    Reduction: Hydrogen gas with a palladium catalyst

    Substitution: Alkyl halides in the presence of a base such as sodium hydride

Major Products

    Oxidation: Formation of an amine derivative

    Reduction: Formation of a cyclohexyl derivative

    Substitution: Formation of various substituted piperazine derivatives

Scientific Research Applications

Alpha-((3-Nitrophenoxy)methyl)-4-phenyl-1-piperazineethanol has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigation of its interactions with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of alpha-((3-Nitrophenoxy)methyl)-4-phenyl-1-piperazineethanol involves its interaction with specific molecular targets. The nitrophenoxy moiety can participate in hydrogen bonding and electrostatic interactions, while the piperazine ring can interact with various receptors or enzymes. The phenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Alpha-((3-Nitrophenoxy)methyl)-4-phenyl-1-piperazineethanol
  • Beta-((3-Nitrophenoxy)methyl)-4-phenyl-1-piperazineethanol
  • Gamma-((3-Nitrophenoxy)methyl)-4-phenyl-1-piperazineethanol

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrophenoxy group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.

Properties

CAS No.

64511-40-6

Molecular Formula

C19H23N3O4

Molecular Weight

357.4 g/mol

IUPAC Name

1-(3-nitrophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol

InChI

InChI=1S/C19H23N3O4/c23-18(15-26-19-8-4-7-17(13-19)22(24)25)14-20-9-11-21(12-10-20)16-5-2-1-3-6-16/h1-8,13,18,23H,9-12,14-15H2

InChI Key

XNAQTAYNWLIRJP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(COC2=CC=CC(=C2)[N+](=O)[O-])O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.